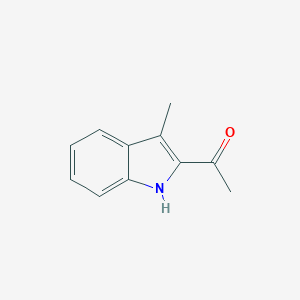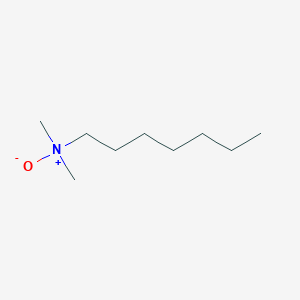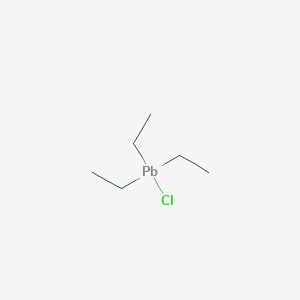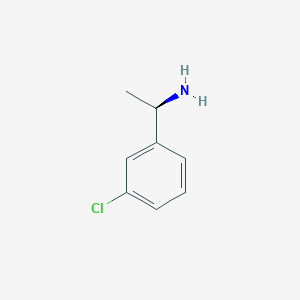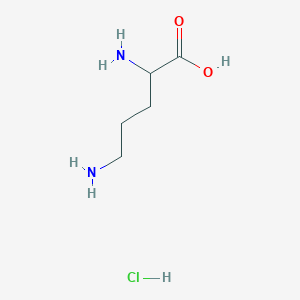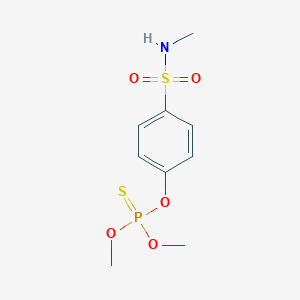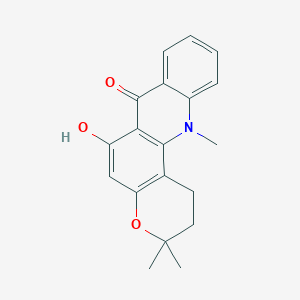
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-METHOXYTHIO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzamide class of compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio-. One of the most promising areas of research is the development of novel anti-cancer drugs based on this compound. Studies are also needed to further elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. In addition, studies are needed to evaluate the safety and efficacy of this compound in vivo and to identify potential side effects.
Méthodes De Synthèse
The synthesis of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of p-methoxybenzoyl chloride with N-(2-diethylaminoethyl) mercaptan in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity. Studies have also shown that this compound has potential applications in the treatment of various other diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
16531-21-8 |
|---|---|
Nom du produit |
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-METHOXYTHIO- |
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-4-16(5-2)11-10-15-14(18)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,18) |
Clé InChI |
GNUMWZZQMANUJW-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |
Autres numéros CAS |
16531-21-8 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-methoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
